molecular formula C20H15NO2S B2902263 (2E)-N-(2-benzoylphenyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 868153-99-5

(2E)-N-(2-benzoylphenyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2902263
CAS No.: 868153-99-5
M. Wt: 333.41
InChI Key: SDRZLFWHMBZDMC-OUKQBFOZSA-N
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Description

(2E)-N-(2-Benzoylphenyl)-3-(thiophen-2-yl)prop-2-enamide is an α,β-unsaturated amide characterized by a central enamide backbone (C=O-NH-) with a thiophene substituent at the β-position and a 2-benzoylphenyl group attached to the nitrogen. The (2E)-configuration ensures a planar geometry, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

(E)-N-(2-benzoylphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S/c22-19(13-12-16-9-6-14-24-16)21-18-11-5-4-10-17(18)20(23)15-7-2-1-3-8-15/h1-14H,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRZLFWHMBZDMC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-benzoylphenyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the reaction of 2-benzoylbenzoic acid with thiophene-2-carbaldehyde in the presence of a base, followed by the addition of an amine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the process, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-benzoylphenyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoylphenyl moiety can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of strong nucleophiles like amines or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl alcohol derivatives .

Scientific Research Applications

(2E)-N-(2-benzoylphenyl)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-(2-benzoylphenyl)-3-(thiophen-2-yl)prop-2-enamide is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The molecular pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Thiophene Moieties

(a) (2E)-N-(Pyrimidin-2-yl)-3-(thiophen-2-yl)prop-2-enamide ()
  • Structure : Replaces the 2-benzoylphenyl group with pyrimidin-2-yl.
  • Physicochemical Properties : Molecular weight = 231.27 g/mol (vs. ~349.4 g/mol for the target compound). Lower molecular weight may improve solubility but reduce lipophilicity.
(b) (2E)-3-(3-Nitrophenyl)-N-[(Thiophen-2-yl)methyl]prop-2-enamide ()
  • Structure : Features a nitro-substituted phenyl group at the β-position and a thiophenmethyl substituent on nitrogen.
  • Key Differences : The nitro group is strongly electron-withdrawing, increasing electrophilicity of the α,β-unsaturated system. This could enhance reactivity in biological systems but may reduce stability.
(c) (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide ()
  • Structure: Aliphatic 3-(methylamino)propyl group on nitrogen instead of benzoylphenyl.
  • Key Differences : The aliphatic chain introduces basicity (amine group) and flexibility, likely improving aqueous solubility. This contrasts with the rigid, hydrophobic benzoylphenyl group in the target compound.

Analogues with Heterocyclic or Aromatic Substitutions

(a) (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a) ()
  • Structure: Contains a naphthalenyl group at the β-position and dual cyano substituents.
  • Cyano groups lower electron density, affecting reactivity.
  • Synthesis : Yield = 51.42%, melting point = 228–230°C. Higher melting point suggests strong crystallinity compared to thiophene analogs.
(b) (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide ()
  • Structure : Features trifluoromethyl and dichlorophenyl groups.
  • Key Differences : Halogen and CF₃ substituents increase lipophilicity (logP) and metabolic stability. This compound showed submicromolar activity against Staphylococcus aureus and MRSA, highlighting the impact of electron-withdrawing groups on antimicrobial efficacy .
Lipophilicity (logP)
  • Target Compound : Predicted logP ~3.5–4.0 (estimated based on benzoyl and thiophene groups).
  • Analogues :
    • Chlorinated/fluorinated derivatives (): logP ~4.5–5.0 due to halogen substituents.
    • Pyrimidinyl derivative (): logP ~2.5–3.0 (lower due to polar pyrimidine).

Key Data Table

Compound Name Substituents (N/β-position) Molecular Weight (g/mol) Melting Point (°C) logP (Predicted) Biological Activity
Target: (2E)-N-(2-Benzoylphenyl)-3-(thiophen-2-yl)prop-2-enamide N: 2-benzoylphenyl; β: thiophene ~349.4 N/A ~3.5–4.0 Unknown
(2E)-N-(Pyrimidin-2-yl)-3-(thiophen-2-yl)prop-2-enamide () N: pyrimidin-2-yl; β: thiophene 231.27 N/A ~2.5–3.0 Not reported
(2E)-3-(3-Nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide () N: thiophenmethyl; β: 3-nitrophenyl 288.32 N/A ~3.0–3.5 Not reported
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(3,4-Cl₂-phenyl)prop-2-enamide () N: 3,5-bis(CF₃)phenyl; β: Cl₂-phenyl 467.7 N/A ~5.0 MIC = 0.25 µM vs. S. aureus

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